molecular formula C5H2ClF2NO2S B1465831 2,6-Difluoropyridine-3-sulfonyl chloride CAS No. 1261843-52-0

2,6-Difluoropyridine-3-sulfonyl chloride

Cat. No. B1465831
CAS RN: 1261843-52-0
M. Wt: 213.59 g/mol
InChI Key: FWYQHWMGXXSLOT-UHFFFAOYSA-N
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Description

2,6-Difluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF2NO2S and a molecular weight of 213.58 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chloride is carried out by taking 3-aminopyridine as the initial raw material, separating out intermediate fluoboric acid diazonium salt, and carrying out sulfonyl chlorination reaction . Another method involves the use of 2,3,6-trichloropyridine with KF in sulfolane .


Molecular Structure Analysis

The molecular structure of 2,6-Difluoropyridine-3-sulfonyl chloride consists of carbon ©, hydrogen (H), chlorine (Cl), fluorine (F), nitrogen (N), oxygen (O), and sulfur (S) atoms .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

2,6-Difluoropyridine-3-sulfonyl chloride: is a key intermediate in the synthesis of fluorinated pyridines, which are important due to their unusual physical, chemical, and biological properties. The presence of fluorine atoms, strong electron-withdrawing substituents, imparts reduced basicity and reactivity compared to chlorinated and brominated analogues . This compound can be used to synthesize various fluoropyridines, including those substituted with additional functional groups for enhanced activity.

Radiobiology and Imaging Agents

The compound is utilized in the preparation of 18 F-substituted pyridines , which are of special interest as potential imaging agents for radiobiology applications . These fluorinated pyridines can be used in local radiotherapy for cancer, providing a pathway for targeted treatment and diagnosis.

Agricultural Chemistry

In the quest for new agricultural products with improved properties, 2,6-Difluoropyridine-3-sulfonyl chloride serves as a building block for the introduction of fluorine atoms into lead structures. Fluorine-containing compounds have been commercialized as active ingredients in agriculture, showcasing the importance of this compound in developing new agrochemicals .

Pharmaceutical Development

Approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom. The compound is pivotal in synthesizing new medicinal candidates, as the fluorine chemistry has been steadily increasing in the pharmaceutical industry .

Synthesis of Sulfonyl Amides and Acids

2,6-Difluoropyridine-3-sulfonyl chloride: is an intermediate in the synthesis of aromatic and heteroaromatic sulfonic acids, which are significant for industry and agriculture. These acids and their derivatives, such as sulfonyl amides, find applications as pharmaceuticals, plant growth regulators, and herbicides .

Fluorescent Probes for Chemical Biology

The compound can be modified to create fluorescent probes, which are essential tools in chemical biology. These probes are used in drug discovery, cell imaging, environmental analysis, and various medical applications. The ability to measure fluorescence emission with high sensitivity makes this application particularly valuable .

Molecular Pharmacology

As a sulfonyl fluoride, 2,6-Difluoropyridine-3-sulfonyl chloride has found significant utility as a reactive probe in molecular pharmacology. It possesses the right balance of biocompatibility and protein reactivity, making it a privileged warhead in chemical biology .

Safety and Hazards

2,6-Difluoropyridine-3-sulfonyl chloride is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,6-difluoropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2NO2S/c6-12(10,11)3-1-2-4(7)9-5(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYQHWMGXXSLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1S(=O)(=O)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoropyridine-3-sulfonyl chloride

CAS RN

1261843-52-0
Record name 2,6-difluoropyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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